

# Application Notes and Protocols: 10-Hydroxydecanoic Acid in Biotransformation

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## Compound of Interest

Compound Name: 10-Hydroxydecanoic Acid

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These application notes provide a comprehensive overview of the use of **10-hydroxydecanoic acid** (10-HDA) as a substrate in various biotransformation studies. This document includes detailed experimental protocols, quantitative data summaries, and visual diagrams of key pathways and workflows.

## Biotransformation of 10-Hydroxydecanoic Acid to Sebacic Acid

Sebacic acid is a dicarboxylic acid with broad applications in the production of polymers, lubricants, and cosmetics. The biotransformation of **10-hydroxydecanoic acid** offers a green alternative to chemical synthesis routes.

### Microorganism: *Candida tropicalis*

*Candida tropicalis* is a yeast species capable of converting **10-hydroxydecanoic acid** into sebacic acid. However, the presence of decanoic acid, even at low concentrations (0.2 g/L), can inhibit this transformation.<sup>[1][2][3][4]</sup> The oxidation of **10-hydroxydecanoic acid** has been identified as a potential rate-limiting step in the overall production of sebacic acid.<sup>[1][3]</sup>

### Quantitative Data Summary

Microorganism	Substrate	Product	Concentration/ Yield	Reference
Candida tropicalis	10-Hydroxydecanoic Acid (1 g/L)	Sebacic Acid	Complete conversion in 5 hours (in the absence of decanoic acid)	[1][2]
Candida tropicalis	Methyl Decanoate	Sebacic Acid	34.5 ± 1.10 g/L (with accumulation of 10-hydroxydecanoic acid)	[1][3][4]

#### Experimental Protocol: Conversion of 10-HDA to Sebacic Acid using Candida tropicalis

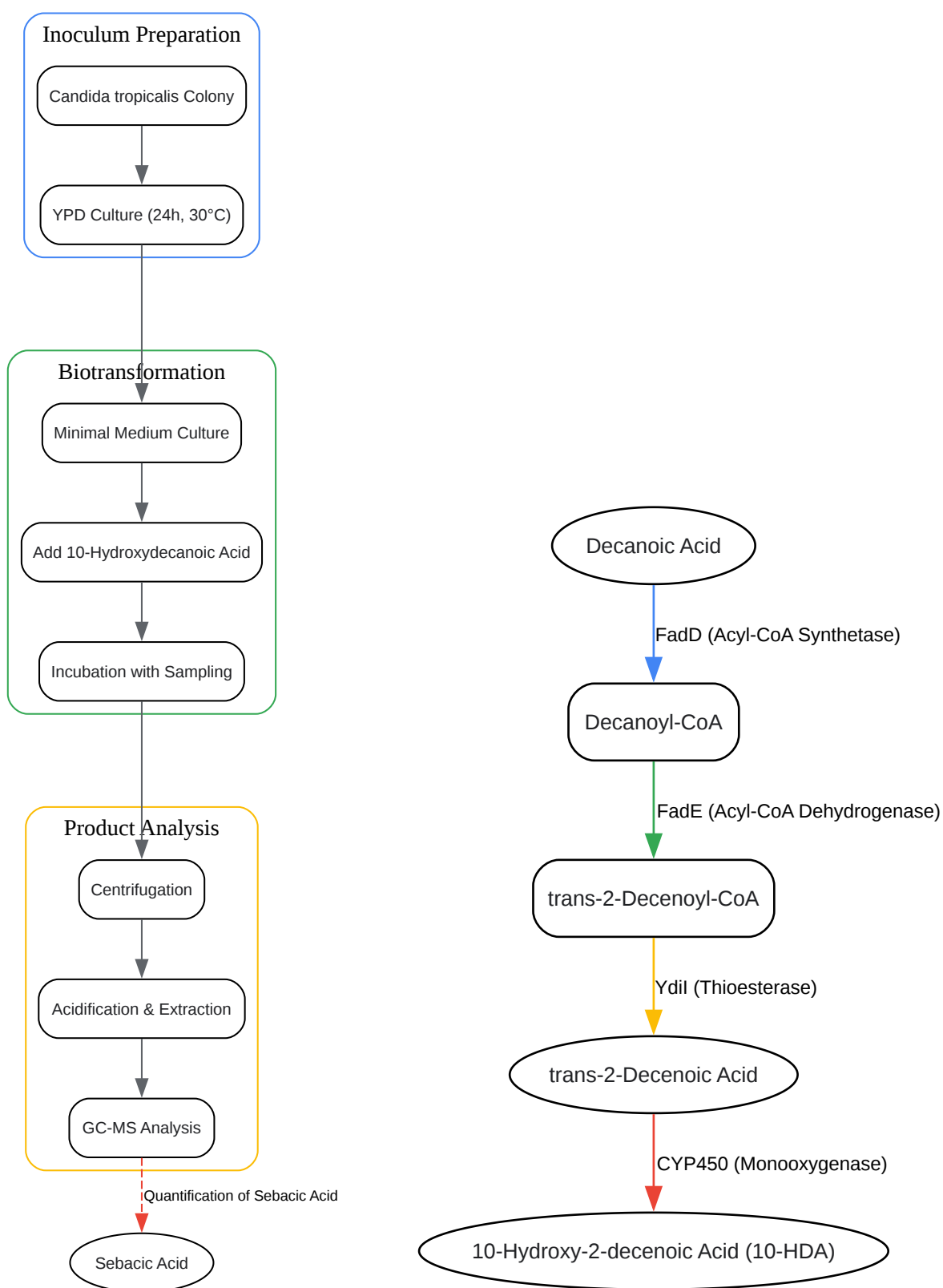
This protocol is adapted from studies on dicarboxylic acid production using Candida tropicalis.

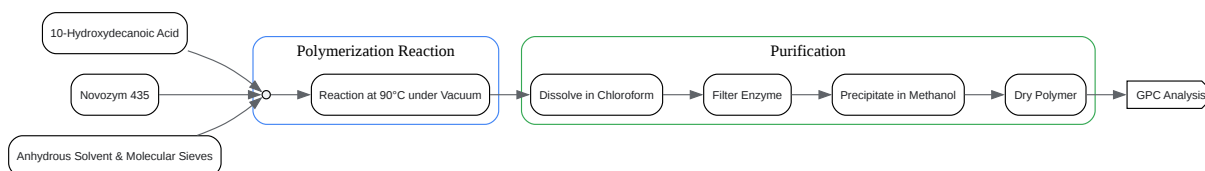
##### 1. Materials:

- Candida tropicalis strain
- Yeast extract peptone dextrose (YPD) medium
- Minimal medium for biotransformation (containing a nitrogen source, salts, and trace elements)
- **10-Hydroxydecanoic acid**
- Shaking incubator
- Centrifuge
- Gas chromatograph-mass spectrometer (GC-MS) for analysis

2. Inoculum Preparation: a. Inoculate a single colony of *Candida tropicalis* into 50 mL of YPD medium in a 250 mL flask. b. Incubate at 30°C with shaking at 200 rpm for 24 hours.
3. Biotransformation: a. Inoculate 50 mL of minimal medium in a 250 mL flask with the seed culture to an initial OD600 of 0.5. b. Incubate at 30°C with shaking at 200 rpm. c. After 24 hours of growth, add **10-hydroxydecanoic acid** to a final concentration of 1 g/L. d. Continue incubation and collect samples at regular intervals (e.g., every hour) for analysis.
4. Sample Analysis: a. Centrifuge the collected samples to separate the cells from the supernatant. b. Acidify the supernatant to pH 2 with HCl. c. Extract the organic acids with an equal volume of ethyl acetate. d. Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent. e. Derivatize the residue (e.g., by methylation) and analyze by GC-MS to quantify the concentration of sebacic acid and any remaining **10-hydroxydecanoic acid**.

Logical Workflow for Sebacic Acid Production





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## References

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